Technical Guide: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS 190648-99-8)
Technical Guide: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS 190648-99-8)
Optimization of the Newman-Kwart Rearrangement for Thiophenol Synthesis
Part 1: Executive Summary & Chemical Profile
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS 190648-99-8) is a specialized synthetic intermediate primarily utilized in the preparation of 4-Bromo-2-fluorobenzenethiol .[1] This conversion is achieved via the Newman-Kwart Rearrangement (NKR) , a pivotal reaction in medicinal chemistry for introducing sulfur handles into halogenated aromatic scaffolds.
The 4-bromo-2-fluoro substitution pattern is highly valued in drug discovery as it provides two distinct vectors for further functionalization:
-
4-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
2-Fluoro: A bioisostere that modulates metabolic stability and lipophilicity.
This guide details the synthesis, rearrangement mechanics, and critical process parameters (CPPs) required to efficiently manipulate this compound, moving beyond standard protocols to address the specific electronic and steric challenges of the 4-bromo-2-fluoro motif.
Chemical Identity Table
| Property | Specification |
| Chemical Name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate |
| CAS Number | 190648-99-8 |
| Molecular Formula | C₉H₉BrFNOS |
| Molecular Weight | 278.14 g/mol |
| Role | Newman-Kwart Rearrangement Precursor |
| Key Moiety | O-Aryl Thiocarbamate ( |
Part 2: Mechanistic Insight (The Newman-Kwart Rearrangement)
The utility of CAS 190648-99-8 lies entirely in its ability to undergo an intramolecular rearrangement to its S-isomer. This is not a trivial transformation; it requires overcoming a high activation energy barrier.[2]
The Mechanism: The reaction proceeds via a concerted, four-membered cyclic transition state.[2] The sulfur atom of the thiocarbonyl group attacks the ipso carbon of the aromatic ring, followed by the cleavage of the C-O bond.
-
Driving Force: The thermodynamic stability gained by converting the
bond (thiocarbonyl) to a bond (carbonyl).[3] -
Substituent Effects (Critical for this CAS):
-
2-Fluoro (Ortho): Generally accelerates the reaction via the "ortho effect" (ground state destabilization) and inductive electron withdrawal, which stabilizes the negative charge character of the transition state.
-
4-Bromo (Para): Weakly deactivating compared to strong EWGs like
. This means CAS 190648-99-8 requires forcing conditions (high temperature or catalysis) compared to nitro-substituted analogs.
-
Visualization: Reaction Pathway & Mechanism
Caption: The synthetic workflow converting the phenol to the thiol via the pivotal O-thiocarbamate intermediate (CAS 190648-99-8).[4]
Part 3: Experimental Protocols & Workflow
Step 1: Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
Objective: Efficient O-thiocarbamoylation of the phenol.
Reagents:
-
4-Bromo-2-fluorophenol (1.0 equiv)[1]
-
Dimethylthiocarbamoyl chloride (1.2 equiv)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (1.5 equiv) or NaH (for scale-up)
-
Solvent: DMF (Dimethylformamide) or THF.
Protocol:
-
Dissolution: Dissolve 4-bromo-2-fluorophenol in anhydrous DMF (0.5 M concentration) under an inert atmosphere (
). -
Base Addition: Add DABCO in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation.
-
Scientist's Note: While NaH is faster, DABCO is milder and reduces the risk of carbamoyl chloride hydrolysis.
-
-
Thiocarbamoylation: Add dimethylthiocarbamoyl chloride.
-
Reaction: Heat to 50–60°C for 4–6 hours. Monitor by TLC (usually non-polar shift) or HPLC.
-
Work-up: Quench with water. The product (CAS 190648-99-8) often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove DMF, and concentrate.
-
Purification: Recrystallization from Ethanol/Water is preferred over chromatography for this stable intermediate.
Step 2: The Newman-Kwart Rearrangement (The Critical Step)
Objective: Isomerization to S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.
Method A: Thermal (Traditional) [5]
-
Conditions: Neat (melt) or Diphenyl ether solvent.
-
Temperature: 250°C – 280°C.
-
Duration: 4–12 hours.
-
Risk: High thermal degradation risk due to the 4-Br bond lability at >250°C.
-
Protocol: Place the dry O-thiocarbamate in a heavy-walled pressure tube (sealed) or a flask with an air condenser. Heat to 270°C. Monitor by GC-MS (O- and S-isomers have identical mass but distinct retention times; S-isomers are more polar).
Method B: Microwave-Assisted (Recommended)
-
Rationale: Microwave irradiation provides uniform heating and can accelerate the rearrangement of deactivated substrates like this one.
-
Conditions: 200–220°C, 30–60 mins, NMP (N-Methyl-2-pyrrolidone) as solvent.
-
Advantage: Significantly reduced reaction time minimizes debromination side reactions.
Method C: Palladium Catalysis (Advanced)
-
Catalyst:
/ Xantphos (5 mol%). -
Conditions: 100–120°C in Toluene.
-
Mechanism: Oxidative addition into the C-O bond followed by reductive elimination.
-
Scientist's Note: This is the preferred method for high-value intermediates to avoid the harsh thermal conditions that might compromise the C-Br bond.
Step 3: Hydrolysis to Thiol
Objective: Cleavage of the carbamate to release the free thiol.
-
Dissolve the S-thiocarbamate in MeOH/THF (1:1).
-
Add NaOH (3.0 equiv, 10% aqueous).
-
Reflux for 1–2 hours.
-
Acidification: Carefully acidify with HCl to pH 2.
-
Extraction: Extract the foul-smelling thiol with DCM. Handle in a fume hood.
Part 4: Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes the optimization logic for CAS 190648-99-8.
| Parameter | Recommendation | Scientific Rationale |
| Temperature (Thermal) | 260°C ± 10°C | Below 250°C, conversion is sluggish for 4-Br substrates. Above 280°C, tarring and debromination occur. |
| Solvent (Rearrangement) | Neat or NMP | Polar aprotic solvents (NMP) stabilize the polar transition state better than non-polar solvents (Diphenyl ether). |
| Atmosphere | Argon/Nitrogen | Strictly inert. Thiophenols oxidize rapidly to disulfides upon exposure to air during the hydrolysis step. |
| Purification | Crystallization | The O-isomer crystallizes well.[3] The S-isomer is often an oil. Purify the O-isomer strictly before rearrangement to prevent byproduct catalysis. |
Decision Logic for Rearrangement Method
Caption: Decision matrix for selecting the optimal Newman-Kwart Rearrangement condition based on scale and purity requirements.
Part 5: References
-
Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. Journal of Organic Chemistry, 31(12), 3980–3984. Link
-
Moseley, J. D., et al. (2016). Microwave-mediated Newman–Kwart rearrangement in water. RSC Advances, 6, 80692–80699.[6] Link
-
Harvey, J. N., et al. (2009). Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates. Topics in Current Chemistry, 292, 93-127. Link
-
AK Scientific, Inc. (2024). Safety Data Sheet: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. Link
-
BenchChem. (2025).[7] Application Notes for the Bromination of 4-Fluorophenol and Downstream Synthesis. Link
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- 1. Page loading... [wap.guidechem.com]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
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- 4. 190648-99-8 Cas No. | O-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate | Apollo [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. dokumen.pub [dokumen.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
